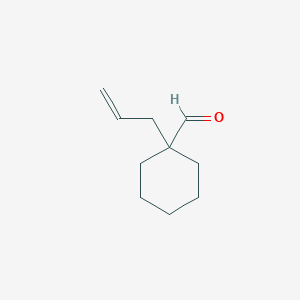

1-Allylcyclohexanecarbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-prop-2-enylcyclohexane-1-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O/c1-2-6-10(9-11)7-4-3-5-8-10/h2,9H,1,3-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPJQHAKEQZQQCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1(CCCCC1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Overview of Synthetic Significance in Advanced Organic Chemistry

1-Allylcyclohexanecarbaldehyde serves as a valuable intermediate and building block in organic synthesis, primarily owing to its dual reactivity. The aldehyde functionality is a gateway to a vast number of classical and modern chemical transformations, including oxidations, reductions, and carbon-carbon bond-forming reactions such as the Wittig, Grignard, and aldol (B89426) reactions. Simultaneously, the allyl group provides a handle for a different set of powerful transformations, most notably transition-metal-catalyzed cross-coupling reactions, metathesis, and various addition reactions.

The synthesis of this compound itself can be achieved through several methods. One notable approach involves the palladium(0)-catalyzed α-allylation of cyclohexanecarbaldehyde. This reaction, which can utilize reagents like 2-allylisourea, proceeds under neutral and mild conditions, offering a direct route to the desired product. chemsynthesis.com Another documented synthesis involves the condensation of cyclohexanecarbaldehyde with allyl alcohol in the presence of an acid catalyst such as p-toluenesulfonic acid monohydrate. researchgate.netchemsynthesis.com

A significant application that highlights the importance of this compound is its role as a key intermediate in the synthesis of Gabapentin (B195806). researchgate.netepo.orggoogle.comgoogle.com Gabapentin is an anticonvulsant and analgesic drug, and various synthetic routes have been developed for its production. In some of these pathways, this compound is a crucial precursor that undergoes a series of transformations to construct the final gamma-amino acid structure of the drug. researchgate.netgoogle.com

The value of this compound as a building block lies in its capacity to introduce both a cyclohexyl ring and a three-carbon chain (from the allyl group) that can be further elaborated. The cyclohexane (B81311) scaffold is a common motif in many natural products and pharmaceutically active compounds, providing a defined three-dimensional structure. The aldehyde and allyl groups offer orthogonal reactivity, allowing for sequential and controlled modifications of the molecule.

Strategic Utility in Retrosynthetic Analysis of Complex Molecules

Carbon-Carbon Bond Formation Strategies

The construction of the molecular framework of this compound, a compound with the chemical formula C10H16O, hinges on the effective formation of key carbon-carbon bonds. chemsynthesis.comchemsynthesis.com Synthetic strategies primarily involve the introduction of the allyl group onto a pre-existing cyclohexane ring or the construction of the cyclohexane system itself.

Allylation Reactions for Aldehyde and Ketone Substrates

A pivotal step in many synthetic pathways to this compound is the allylation of a carbonyl compound. The direct α-allylation of ketones and aldehydes under neutral conditions, assisted by a palladium(0) catalyst, presents an effective method. oup.com For instance, the reaction of cyclohexanone (B45756) with 2-allylisourea in the presence of a palladium(0) complex can yield this compound. oup.com This reaction proceeds through the oxidative addition of the allylic isourea to the palladium(0) catalyst, forming a π-allylpalladium complex. The isourea anion generated is basic enough to deprotonate the ketone, forming an enolate that then attacks the π-allyl group. oup.com

Alternatively, the allylation can be performed on cyclohexanecarbaldehyde. oup.com This method has been shown to be effective for the monoallylation of cyclohexanecarbaldehyde, which possesses a single α-hydrogen, with minimal side reactions like aldol (B89426) condensation. oup.com The choice of solvent and ligand is crucial; for example, using a [Pd(PPh3)3] catalyst in DMF can lead to diallylation in substrates like butanal, while the reaction of butanal in THF is sluggish and results in low yields of the monoallylated product. oup.com

The addition of organometallic reagents, such as Grignard reagents, to aldehydes is a classic method for forming carbon-carbon bonds. organic-chemistry.org For example, treating cyclohexanone with methylmagnesium bromide introduces a methyl group to form a tertiary alcohol, which can be dehydrated to 1-methylcyclohexene. vaia.com A similar approach with an allyl-containing Grignard reagent could theoretically be employed.

| Substrate | Reagent | Catalyst/Conditions | Product | Reference |

| Cyclohexanone | 2-Allylisourea | Palladium(0) complex | This compound | oup.com |

| Cyclohexanecarbaldehyde | 2-Allylisourea | [Pd(PPh3)3] | This compound | oup.com |

Cyclohexane Ring System Construction Approaches

While less common for the direct synthesis of this compound, methods for constructing the cyclohexane ring are fundamental to the synthesis of its precursors. The Diels-Alder reaction, for example, is a powerful tool for forming six-membered rings. A classic example is the reaction of butadiene and acrolein to produce 3-cyclohexene-1-carboxaldehyde, which can then be hydrogenated to cyclohexanecarbaldehyde.

Functional Group Interconversions and Chemoselective Transformations

The synthesis of this compound also relies heavily on the interconversion of functional groups, a cornerstone of organic synthesis that allows for the manipulation of a molecule's reactivity. solubilityofthings.comslideshare.net

Preparative Routes to the Carbaldehyde Moiety

The carbaldehyde functional group can be introduced through various methods. One of the most significant industrial methods is hydroformylation, which involves the reaction of an alkene with syngas (a mixture of carbon monoxide and hydrogen) in the presence of a metal catalyst. wikipedia.org The hydroformylation of cyclohexene (B86901) is a direct route to cyclohexanecarbaldehyde. guidechem.comgoogle.com Rhodium-based catalysts are particularly effective, achieving near-quantitative yields under optimized conditions. For example, reacting cyclohexene with a 1:1 CO/H₂ mixture at 100°C and 150 atm pressure using a rhodium carbonyl precursor can produce cyclohexanecarbaldehyde in 99.5% yield.

Other routes to the carbaldehyde include the oxidation of primary alcohols. wikipedia.org For instance, cyclohexylmethanol can be oxidized to cyclohexanecarbaldehyde. Another approach involves the reduction of cyclohexanecarbonyl chloride. A less direct method involves the nuclear hydrogenation of a benzaldehyde (B42025) dialkyl acetal (B89532) to form a cyclohexanecarbaldehyde dialkyl acetal, which is then hydrolyzed to yield the final product. google.com

| Starting Material | Reagents/Catalyst | Product | Yield | Reference |

| Cyclohexene | CO/H₂, Rhodium carbonyl precursor | Cyclohexanecarbaldehyde | 99.5% | |

| Cyclohexene | Syngas, Ru-Co catalyst | Cyclohexanecarbaldehyde | - | guidechem.com |

| Benzaldehyde dialkyl acetal | Hydrogenation catalyst, then hydrolysis | Cyclohexanecarbaldehyde | - | google.com |

Selective Derivatization of the Allylic Unit

The allylic group in this compound offers a site for further chemical modification. While not directly applied to this specific molecule in the provided context, general principles of chemoselective derivatization of allylic systems are relevant. Nitroxyl radical-catalyzed oxidations, for example, using reagents like TEMPO, can selectively oxidize allylic alcohols. nii.ac.jp This highlights the potential for targeted reactions at the allyl group without affecting other parts of the molecule. Late-stage intermolecular allylic C–H amination is another powerful technique for introducing nitrogen-containing functional groups into molecules with allylic moieties, often with high regio- and chemoselectivity. nih.gov

Exploration of Green Chemistry Principles in Synthetic Routes

The principles of green chemistry, which aim to reduce waste and energy consumption, are increasingly being applied to the synthesis of fine chemicals. acs.orgscispace.comcore.ac.uk In the context of synthesizing this compound and its precursors, several aspects align with these principles.

The use of catalytic reagents, a core tenet of green chemistry, is evident in the hydroformylation and allylation reactions. acs.org Catalytic processes are superior to stoichiometric ones as they minimize waste. acs.org For instance, the rhodium-catalyzed hydroformylation of cyclohexene is highly efficient and atom-economical. The lower reaction temperatures achievable with rhodium catalysts compared to older cobalt-based systems also contribute to energy efficiency, another key principle of green chemistry. acs.org

The development of photochemical methods for generating acyl radicals offers a green alternative to traditional acylation reactions, which often require harsh conditions. rsc.org While not a direct synthesis of this compound, this approach exemplifies the trend towards using milder, more sustainable energy sources in organic synthesis. ijcce.ac.ir

Furthermore, the principle of reducing unnecessary derivatization can be seen in the development of direct allylation methods that avoid the need for protecting groups. oup.comacs.org The use of safer solvents is another critical aspect, with research exploring bio-based solvents as potential replacements for traditional, more hazardous ones. acs.orgutwente.nl

| Green Chemistry Principle | Application in Synthesis | Reference |

| Catalysis | Rhodium-catalyzed hydroformylation, Palladium-catalyzed allylation | oup.comacs.org |

| Energy Efficiency | Lower reaction temperatures in rhodium-catalyzed hydroformylation | acs.org |

| Reduce Derivatives | Direct α-allylation of ketones avoiding protecting groups | oup.comacs.org |

Advanced Chemical Transformations and Reaction Pathways of 1 Allylcyclohexanecarbaldehyde

Intramolecular Cyclization and Annulation Reactions

The spatial proximity of the aldehyde and the allyl group in 1-allylcyclohexanecarbaldehyde facilitates a range of intramolecular reactions, leading to the formation of new ring systems. These transformations can be initiated through electrophilic, radical, or pericyclic pathways.

Electrophilic cyclization is a powerful method for constructing cyclic structures from linear precursors through the formation of a cationic intermediate. semanticscholar.org In the case of this compound, acid-catalyzed activation of the aldehyde carbonyl group generates an oxocarbenium ion. This highly electrophilic species is then susceptible to intramolecular attack by the nucleophilic π-bond of the allyl group. researchgate.net

This process, often referred to as a Prins-type cyclization, proceeds via a chair-like transition state to form a tertiary carbocation intermediate. semanticscholar.orgbeilstein-journals.org Subsequent capture of this cation by a nucleophile (such as water or the conjugate base of the acid used) yields a substituted bicyclic alcohol. The specific outcome of the reaction is highly dependent on the reaction conditions. wikipedia.org For example, in the absence of an external nucleophile, elimination of a proton can occur, leading to an unsaturated bicyclic ether.

The general mechanism involves:

Protonation of the carbonyl oxygen by a Brønsted or Lewis acid. jk-sci.com

Intramolecular attack of the allyl double bond on the activated carbonyl carbon.

Formation of a bicyclic carbocationic intermediate.

Nucleophilic trapping or proton elimination to yield the final product.

This pathway is particularly valuable for the stereoselective synthesis of tetrahydropyran-containing fused ring systems. beilstein-journals.org

| Catalyst | Solvent | Temperature (°C) | Typical Product Type | Reference |

|---|---|---|---|---|

| SnCl₄ | CH₂Cl₂ | -78 to rt | Halogenated Bicyclic Ether | wikipedia.org |

| InCl₃ | CH₂Cl₂ | rt | Bicyclic Alcohol/Ether | beilstein-journals.org |

| H₂SO₄ (protic acid) | H₂O | Varies | Bicyclic 1,3-Diol | wikipedia.org |

| BF₃·OEt₂ | CH₂Cl₂ | -78 to 0 | Bicyclic Ether | semanticscholar.org |

Radical cyclizations offer a complementary approach to ring formation, proceeding through neutral radical intermediates under often mild conditions. wikipedia.org For this compound, a radical can be generated at various positions, but a common strategy involves the formation of an acyl radical from the aldehyde functional group. This can be achieved through hydrogen atom abstraction by a photochemically or thermally generated radical initiator.

Once formed, the acyl radical can undergo an intramolecular addition to the pendant allyl double bond. These cyclizations typically favor the formation of five- and six-membered rings. wikipedia.org In this substrate, a 6-exo-trig cyclization would be favored according to Baldwin's rules, leading to a six-membered ring and a primary alkyl radical. This newly formed radical is then quenched by a hydrogen atom donor (e.g., from a tin hydride reagent) or participates in further tandem reactions to afford the final product. rsc.org

An alternative pathway involves the generation of a radical on the allyl chain, which could then attack the carbonyl carbon. However, attack on the electron-deficient carbonyl group is generally less favorable than attack on the electron-rich alkene. wikipedia.org

| Radical Initiator | Radical Mediator/Quenching Agent | Typical Conditions | Expected Intermediate | Reference |

|---|---|---|---|---|

| AIBN (Azobisisobutyronitrile) | Bu₃SnH (Tributyltin hydride) | Thermal (refluxing benzene) | Acyl radical | rsc.org |

| Benzoyl Peroxide | - | Thermal | Acyl radical | wikipedia.org |

| (PhCO₂)₂ | TiCl₃ | Redox initiation | Carbonyl-adduct radical | wikipedia.org |

Pericyclic reactions are concerted processes that proceed through a cyclic transition state. This compound is well-suited to undergo an intramolecular carbonyl-ene reaction, a type of pericyclic process. arkat-usa.org In this reaction, the aldehyde's carbonyl group acts as the enophile, and the allyl group serves as the ene component. researchgate.net

The reaction involves the transfer of an allylic hydrogen from the ene to the carbonyl oxygen, the formation of a new sigma bond between the carbonyl carbon and a terminal carbon of the original double bond, and a shift of the pi bond. nih.gov This process can be promoted either thermally or by using a Lewis acid to increase the electrophilicity of the carbonyl group. arkat-usa.org The result is the formation of a five-membered carbocycle fused to the original cyclohexane (B81311) ring, containing a newly formed hydroxyl group and a vinyl side chain. The concerted nature of the ene reaction often allows for a high degree of stereocontrol in the formation of the new stereocenters.

The structure of this compound also serves as a precursor for more complex polycyclic systems, including spiroannulated and bridged rings.

Spiroannulation: The synthesis of a spiro[5.5]undecane system—where two six-membered rings are joined by a single carbon atom—can be envisioned through a multi-step, one-pot sequence. banglajol.info A potential pathway could involve an initial intermolecular reaction, such as a Michael addition of a suitable nucleophile to an α,β-unsaturated derivative of the starting aldehyde, followed by an intramolecular aldol (B89426) condensation or alkylation that forms the second spiro-fused ring. nih.gov

Bridged Ring Formation: The construction of bridged ring systems, such as the bicyclo[4.3.1]decane skeleton, requires more intricate synthetic strategies. beilstein-journals.org A plausible route could be initiated by one of the intramolecular cyclizations described previously. For instance, an initial Prins-type cyclization (Section 3.1.1) could form a fused bicyclic system. Subsequent functional group manipulations and a ring-closing reaction (e.g., an intramolecular Heck reaction or an aldol condensation across the existing rings) could then establish the characteristic bridge. beilstein-journals.org Asymmetric synthesis of such systems has also been achieved via catalytic cycloaddition reactions with related substrates. nih.gov

Oxidative and Reductive Transformations

The allyl group of this compound is susceptible to selective oxidation. The Wacker-Tsuji oxidation is a well-established method for the palladium-catalyzed oxidation of terminal alkenes. organic-chemistry.orgwikipedia.org Under traditional Wacker conditions (PdCl₂, CuCl₂, O₂, H₂O/DMF), terminal olefins are typically oxidized to methyl ketones, following Markovnikov's rule of nucleophilic attack on the more substituted carbon of the palladium-π complex. libretexts.org Applying these conditions to this compound would be expected to yield a diketone product, 1-(2-oxopropyl)cyclohexanecarbaldehyde.

Recent advancements in Wacker-type oxidations have developed catalyst systems that can reverse this regioselectivity, leading to the anti-Markovnikov product (an aldehyde). While these methods have not been specifically reported for this compound, related substrates have been successfully oxidized to the corresponding aldehyde. This provides a potential pathway to 3-(cyclohexanecarbonyl)propanal.

| Reaction Type | Catalyst System | Typical Oxidant | Expected Major Product | Reference |

|---|---|---|---|---|

| Markovnikov (Ketone) | PdCl₂, CuCl | O₂ | 1-(2-oxopropyl)cyclohexanecarbaldehyde | organic-chemistry.orglibretexts.org |

| Anti-Markovnikov (Aldehyde) | Pd-catalyst with specific ligands (e.g., nitrite (B80452) co-catalyst) | O₂ or other re-oxidant | 3-(cyclohexanecarbonyl)propanal | scispace.com |

Chemoselective Reduction of Carbonyl and Olefinic Moieties

The structure of this compound presents two primary reactive sites for reduction: the carbonyl group of the aldehyde and the carbon-carbon double bond of the allyl group. Chemoselective reduction allows for the targeted modification of one functional group while leaving the other intact. The choice of reducing agent and reaction conditions is critical to achieving this selectivity.

Reduction of the Carbonyl Group: The selective reduction of the aldehyde to a primary alcohol, yielding (1-allylcyclohexyl)methanol, can be accomplished using hydride reagents. Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent commonly used for this purpose, as it typically does not reduce isolated alkenes. wikipedia.org The reaction is often carried out in protic solvents like methanol (B129727) or ethanol. For enhanced selectivity, especially to avoid any potential side reactions, the Luche reduction (NaBH₄ in the presence of a lanthanide salt like cerium(III) chloride) is highly effective for the 1,2-reduction of α,β-unsaturated aldehydes and can be applied here to ensure only the carbonyl is reduced. stackexchange.com Enzymatic reductions also offer a highly selective method for converting aldehydes to alcohols in the presence of other functional groups. nih.gov

Reduction of the Olefinic Moiety: Conversely, the selective saturation of the allylic double bond to form 1-propylcyclohexanecarbaldehyde requires catalytic hydrogenation. The choice of catalyst is crucial to avoid reduction of the aldehyde. Catalysts like palladium on carbon (Pd/C) can be used, but sometimes require modification or careful control of conditions to prevent over-reduction to the alcohol. organic-chemistry.org Using catalyst poisons, such as diphenylsulfide with Pd/C, can increase selectivity for the alkene by deactivating the catalyst towards carbonyl reduction. organic-chemistry.org Another approach involves transfer hydrogenation, which can offer high selectivity under milder conditions.

| Target Moiety | Reagent/System | Product | Selectivity Notes |

|---|---|---|---|

| Carbonyl (Aldehyde) | Sodium Borohydride (NaBH₄) in MeOH/EtOH | (1-Allylcyclohexyl)methanol | High selectivity for the aldehyde over the isolated alkene. orientjchem.org |

| Carbonyl (Aldehyde) | NaBH₄ / Cerium(III) chloride (CeCl₃) (Luche Reduction) | (1-Allylcyclohexyl)methanol | Excellent for selective 1,2-reduction of carbonyls. stackexchange.com |

| Olefinic (Allyl C=C) | H₂ / Pd/C with catalyst poison (e.g., diphenylsulfide) | 1-Propylcyclohexanecarbaldehyde | Poison prevents reduction of the aldehyde group. organic-chemistry.org |

| Olefinic (Allyl C=C) | Raney Nickel (Raney Ni) with controlled solvent | 1-Propylcyclohexanecarbaldehyde | Solvent choice can dictate selectivity between C=C and C=O reduction. acs.org |

Nucleophilic and Electrophilic Addition Reactions

The electrophilic carbon of the aldehyde group in this compound is susceptible to nucleophilic attack by organometallic reagents, leading to the formation of new carbon-carbon bonds and secondary alcohols.

A key example is the Reformatsky reaction , which involves the reaction of an aldehyde with an α-halo ester in the presence of metallic zinc. byjus.comwikipedia.org The zinc first reacts with the α-halo ester via oxidative addition to form an organozinc reagent, known as a Reformatsky enolate. wikipedia.orgnrochemistry.com This enolate is less reactive than Grignard or organolithium reagents, which allows it to add selectively to the aldehyde carbonyl without reacting with the ester functionality. wikipedia.org The reaction with this compound would proceed by the nucleophilic addition of the zinc enolate to the carbonyl carbon. A subsequent acidic workup protonates the resulting alkoxide to yield a β-hydroxy ester. iitk.ac.inorganic-chemistry.org

The general mechanism involves:

Formation of the Organozinc Reagent: Zinc metal inserts into the carbon-halogen bond of the α-halo ester. wikipedia.org

Nucleophilic Addition: The organozinc reagent attacks the carbonyl carbon of this compound. nrochemistry.com

Workup: Acidic workup hydrolyzes the zinc alkoxide intermediate to produce the final β-hydroxy ester. wikipedia.org

Other organometallic reagents, such as Grignard reagents (R-MgX) and organolithiums (R-Li), also readily add to the carbonyl group. msu.edu These highly nucleophilic reagents attack the aldehyde to form a magnesium or lithium alkoxide intermediate, respectively. saskoer.ca Protonation during aqueous workup yields a secondary alcohol. The choice of the R-group on the organometallic reagent determines the structure of the final alcohol product.

| Reaction Type | Reagents | Intermediate | Final Product Class |

|---|---|---|---|

| Reformatsky Reaction | 1) BrCH₂CO₂Et, Zn 2) H₃O⁺ | Zinc alkoxide of a β-alkoxy ester | β-Hydroxy ester |

| Grignard Addition | 1) CH₃MgBr 2) H₃O⁺ | Magnesium alkoxide | Secondary alcohol |

| Organolithium Addition | 1) n-BuLi 2) H₃O⁺ | Lithium alkoxide | Secondary alcohol |

The allylic double bond in this compound can undergo electrophilic addition reactions. wikipedia.org In these reactions, the π bond of the alkene acts as a nucleophile, attacking an electrophilic species. ksu.edu.sa

A typical example is hydrohalogenation , the addition of a hydrogen halide (HX, where X = Cl, Br, I). The reaction proceeds via a two-step mechanism. First, the alkene's π electrons attack the hydrogen atom of the HX, forming a new C-H bond and a carbocation intermediate. According to Markovnikov's rule , the hydrogen adds to the carbon atom of the double bond that already has more hydrogen atoms, leading to the formation of the more stable carbocation at the more substituted carbon. libretexts.org In the second step, the halide ion (X⁻) acts as a nucleophile and attacks the carbocation, forming the final alkyl halide product.

Another common electrophilic addition is halogenation , involving the addition of X₂ (where X = Cl, Br) across the double bond. This reaction typically proceeds through a cyclic halonium ion intermediate, which is then opened by the attack of a halide ion. This mechanism results in anti-addition, where the two halogen atoms add to opposite faces of the original double bond. ksu.edu.sa

Derivatization to Nitriles and Subsequent Transformations

The aldehyde functional group of this compound can be converted into a nitrile (cyano group), which is a versatile functional group for further synthetic transformations. researchgate.net

A common and efficient method for this conversion is a two-step process:

Formation of an Aldoxime: The aldehyde reacts with hydroxylamine (B1172632) (NH₂OH) to form an aldoxime.

Dehydration: The resulting aldoxime is then dehydrated using a variety of reagents, such as phosphorus(V) oxide (P₄O₁₀) or thionyl chloride (SOCl₂), to yield the nitrile, 1-allylcyclohexanecarbonitrile. libretexts.orgchemistrysteps.com

Alternatively, aldehydes can be converted directly to nitriles under certain oxidative conditions in the presence of an ammonia (B1221849) source. acs.orgorganic-chemistry.org

Once formed, the nitrile group can undergo several useful transformations:

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid, 1-allylcyclohexanecarboxylic acid. chemistrysteps.comlibretexts.org An amide is formed as an intermediate in this process. nih.gov

Reduction: Nitriles can be reduced to primary amines. A strong reducing agent like lithium aluminum hydride (LiAlH₄) is typically used for this transformation, which would produce (1-allylcyclohexyl)methanamine. libretexts.orglibretexts.org Partial reduction to an aldehyde is possible using reagents like diisobutylaluminium hydride (DIBAL-H) at low temperatures. libretexts.org

Addition of Organometallic Reagents: Grignard or organolithium reagents can add to the electrophilic carbon of the nitrile. libretexts.org After the initial addition, the resulting imine anion intermediate is hydrolyzed during aqueous workup to produce a ketone. chemistrysteps.com

| Transformation | Reagents | Product Functional Group | Product Name |

|---|---|---|---|

| Nitrile Synthesis (from Aldehyde) | 1) NH₂OH 2) P₄O₁₀ | Nitrile | 1-Allylcyclohexanecarbonitrile |

| Hydrolysis | H₃O⁺, heat | Carboxylic Acid | 1-Allylcyclohexanecarboxylic acid |

| Reduction (Complete) | 1) LiAlH₄ 2) H₂O | Primary Amine | (1-Allylcyclohexyl)methanamine |

| Grignard Addition | 1) CH₃MgBr 2) H₃O⁺ | Ketone | 1-(1-Allylcyclohexyl)ethan-1-one |

Catalysis in the Synthetic Chemistry of 1 Allylcyclohexanecarbaldehyde

Transition Metal-Catalyzed Processes

Transition metals play a pivotal role in the formation of the carbon-carbon bond required to introduce the allyl group at the α-position of cyclohexanecarbaldehyde. Several metals have been successfully employed, each with distinct mechanisms and applications.

Palladium-Catalyzed Reactions

Palladium-catalyzed allylation represents a powerful and widely used method for the synthesis of α-allylated carbonyl compounds, including 1-allylcyclohexanecarbaldehyde. oup.comwikipedia.org The Tsuji-Trost reaction, a cornerstone of palladium catalysis, involves the reaction of a nucleophile with an allylic substrate in the presence of a palladium(0) catalyst. wikipedia.orgorganic-chemistry.org

In a typical procedure, a palladium(0) complex, often generated in situ, reacts with an allylic compound to form a π-allylpalladium intermediate. oup.comorganic-chemistry.org This electrophilic intermediate is then attacked by a nucleophile, such as the enolate of cyclohexanecarbaldehyde, to yield the desired this compound. The choice of ligands, often phosphines, is crucial for modulating the reactivity and selectivity of the catalyst. wikipedia.org

One notable approach involves the use of 2-allylisourea as the allylating agent in the presence of a palladium(0) catalyst. This method allows for the direct α-allylation of aldehydes under neutral conditions. oup.com The reaction proceeds efficiently, and for aldehydes with a single α-hydrogen like cyclohexanecarbaldehyde, effective allylation is achieved without the competing aldol (B89426) condensation. oup.com For instance, the reaction of cyclohexanecarbaldehyde with 2-allylisourea using a [Pd(PPh₃)₃] catalyst in DMF leads to the formation of this compound. oup.com

The efficiency of these reactions can be influenced by various factors, including the solvent and the presence of additives. For example, dipolar aprotic solvents like DMF and DMSO have been shown to promote the reaction, although they can sometimes lead to diallylation products. oup.com

| Catalyst | Allyl Source | Solvent | Product | Notes |

|---|---|---|---|---|

| [Pd(PPh₃)₃] | 2-Allylisourea | DMF | This compound | Effective allylation of an aldehyde with one α-hydrogen. |

Copper-Catalyzed Transformations

Copper catalysts are instrumental in conjugate addition reactions, providing a pathway to this compound from α,β-unsaturated precursors. libretexts.orgyoutube.com Gilman reagents, which are lithium diorganocuprates, are particularly effective for 1,4-addition of alkyl and allyl groups to α,β-unsaturated carbonyl compounds. libretexts.org

The mechanism of conjugate addition involves the nucleophilic attack of the copper-bound allyl group at the β-carbon of an α,β-unsaturated aldehyde. libretexts.orgyoutube.com This generates an enolate intermediate, which is subsequently protonated to yield the saturated aldehyde product. libretexts.org This method allows for the stereocontrolled formation of the new carbon-carbon bond.

While direct copper-catalyzed allylation of cyclohexanecarbaldehyde itself is less common, the conjugate addition approach using a derivative like cyclohexene-1-carbaldehyde is a viable synthetic route. The use of copper catalysts, often in the form of copper(I) salts, is crucial for the high regioselectivity of the 1,4-addition. organic-chemistry.org

Gold-Catalyzed Cycloisomerizations

Gold catalysts, particularly gold(I) and gold(III) complexes, have emerged as powerful tools for activating alkynes and allenes towards nucleophilic attack, enabling a variety of cycloisomerization reactions. nih.govbohrium.comacs.orgbohrium.comfrontiersin.org While not a direct synthesis of this compound, gold-catalyzed cycloisomerizations of substrates containing both an aldehyde and an allyl group can lead to complex cyclic structures.

In the context of related chemistries, gold catalysts are known to promote the cyclization of 1,6-enynes. nih.govacs.org The gold catalyst activates the alkyne moiety, making it susceptible to intramolecular attack by the alkene. acs.org This can lead to the formation of bicyclic systems. For instance, gold(I)-catalyzed cycloisomerization of enynes can proceed through cyclopropyl (B3062369) gold carbene intermediates to form bicyclo[3.1.0]hexane derivatives. nih.gov

The reactivity and reaction pathway can be tuned by the choice of ligands and the oxidation state of the gold catalyst. Cationic gold(I) complexes are particularly effective in many of these transformations. nih.gov

Titanium-Mediated Radical Processes

Titanium-based reagents are well-known for their ability to mediate radical reactions, including reductive coupling and cyclization of carbonyl compounds. rsc.orgwikipedia.orgarkat-usa.orgjove.comiastate.eduthieme-connect.de Low-valent titanium species, often generated in situ from TiCl₃ or TiCl₄ and a reducing agent like zinc, can initiate single-electron transfer (SET) to carbonyl groups. wikipedia.orgarkat-usa.org

In the context of synthesizing substituted aldehydes, titanium-mediated radical cyclization of unsaturated aldehydes is a powerful tool. thieme-connect.deacs.org For example, a δ,ε-unsaturated aldehyde can be cyclized to a cyclopentanecarbaldehyde (B151901) derivative. While not a direct synthesis of this compound, these radical processes highlight the utility of titanium in constructing complex aldehyde structures. The Barbier-type allylation, promoted by titanocene(III) complexes, allows for the addition of allyl groups to aldehydes. nih.govsapub.org This reaction proceeds via a radical mechanism and is particularly useful for the synthesis of homoallylic alcohols.

The McMurry reaction, another classic titanium-mediated transformation, involves the reductive coupling of two carbonyl groups to form an alkene. rsc.orgwikipedia.org While this reaction does not directly produce this compound, it demonstrates the strong reducing power of low-valent titanium and its ability to generate radical intermediates from carbonyl compounds. rsc.orgwikipedia.orgjove.com

| Titanium Reagent | Reaction Type | Substrate Type | Product Type | Reference |

|---|---|---|---|---|

| Cp₂TiCl | Radical Cyclization | Unsaturated Aldehydes | Cyclic Alcohols/Aldehydes | nih.govsapub.org |

| TiCl₃/LiAlH₄ or TiCl₄/Zn | Reductive Coupling (McMurry) | Aldehydes/Ketones | Alkenes | rsc.orgwikipedia.org |

Manganese-Promoted Reactions

Manganese catalysts have gained attention for their ability to promote C-H activation and other coupling reactions. chinesechemsoc.orgchinesechemsoc.orgrsc.orgresearchgate.netwhiterose.ac.uk While direct manganese-catalyzed allylation of cyclohexanecarbaldehyde is not extensively documented, related transformations showcase the potential of this earth-abundant metal.

Manganese-catalyzed C-H activation has been used to functionalize aromatic ketones and other compounds containing directing groups. chinesechemsoc.orgchinesechemsoc.orgrsc.org For instance, manganese can catalyze the addition of C-H bonds across aldehydes. researchgate.net These reactions often proceed through the formation of a manganacycle intermediate. chinesechemsoc.orgwhiterose.ac.uk While typically applied to sp² C-H bonds, the development of methods for sp³ C-H activation could open new routes to compounds like this compound.

Organocatalysis and Biocatalysis

In addition to metal-based catalysts, organocatalysis and biocatalysis offer green and often highly enantioselective alternatives for the synthesis of chiral molecules.

Organocatalysis has emerged as a powerful strategy for the asymmetric α-functionalization of aldehydes. organic-chemistry.orgunits.it Chiral primary or secondary amines can react with aldehydes to form nucleophilic enamine intermediates. These enamines can then react with electrophiles, such as allyl halides, to form α-allylated aldehydes with high enantioselectivity. organic-chemistry.org For example, a chiral primary amino acid can catalyze the enantioselective α-allylation of α-branched aldehydes. organic-chemistry.org This approach provides a metal-free method for constructing chiral quaternary carbon centers.

Biocatalysis, utilizing enzymes, offers another environmentally benign route. While specific examples for the synthesis of this compound are not prevalent in the provided search results, enzymes are known to catalyze a wide range of reactions, including C-C bond formation. The high selectivity of enzymes makes them attractive for the synthesis of complex, optically active molecules.

| Catalyst Type | Reaction | Key Intermediate | Advantage | Reference |

|---|---|---|---|---|

| Chiral Primary Amino Acid | Asymmetric α-allylation | Enamine | High enantioselectivity, metal-free | organic-chemistry.org |

Application of Organocatalytic Systems

Organocatalysis has emerged as a powerful tool for the asymmetric α-functionalization of aldehydes, providing a metal-free route to chiral molecules. nih.gov The synthesis of this compound, which features a chiral quaternary carbon, is a challenging transformation that has been successfully addressed using organocatalytic strategies. nih.govnih.gov

One prominent approach is Singly Occupied Molecular Orbital (SOMO) catalysis, which utilizes chiral imidazolidinone catalysts. thieme-connect.de This method activates the aldehyde towards reaction with an allyl nucleophile. The process involves the formation of a transient radical cation from the enamine intermediate, which then reacts with an allyl partner. thieme-connect.de Subsequent oxidation and hydrolysis yield the α-allylated aldehyde. thieme-connect.de This strategy has proven effective for a range of aldehydes, including those with sterically demanding cyclohexyl substituents. thieme-connect.de

Another effective strategy involves the use of chiral primary amino acid organocatalysts. organic-chemistry.org These catalysts mediate the enantioselective α-allylation of α-branched aldehydes with alkyl halides in mild, aqueous conditions. nih.govorganic-chemistry.org The reaction proceeds via an enamine intermediate which undergoes an SN2-type alkylation, ensuring high stereocontrol and furnishing the desired product in good yields and high enantioselectivity. organic-chemistry.org This method is notable for its operational simplicity and environmentally friendly conditions. organic-chemistry.org Dual catalytic systems, combining amines with metal co-catalysts, have also been developed for the asymmetric allylation of branched aldehydes. nih.gov Additionally, bis-thiourea-type organocatalysts have shown promise, achieving high enantioselectivity (up to 90% ee) in the allylation of cyclohexanecarboxaldehyde (B41370). capes.gov.br

Enzyme/Lipase-Mediated Stereoselective Transformations

Enzymatic methods, particularly those employing lipases, are highly valued in asymmetric synthesis for their exceptional selectivity under mild reaction conditions. mdpi.com While direct enzymatic kinetic resolution of this compound is not extensively documented, the principles are well-established for structurally similar molecules, such as cyclic secondary alcohols and α-amino acid esters. diva-portal.orgresearchgate.netrsc.org

Kinetic resolution (KR) is a primary technique used to separate enantiomers from a racemic mixture. mdpi.com In a lipase-catalyzed KR, one enantiomer of a racemic alcohol reacts preferentially with an acyl donor (transesterification) or one enantiomer of a racemic ester undergoes preferential hydrolysis, leaving the less reactive enantiomer in high enantiomeric excess. mdpi.com The efficiency of this separation is determined by the enzyme's ability to discriminate between the two enantiomers. For instance, Candida antarctica lipase (B570770) A (CAL-A) has demonstrated excellent activity and high enantiodiscrimination in the resolution of cyclic amino esters. rsc.org

To overcome the 50% theoretical yield limit of conventional KR, dynamic kinetic resolution (DKR) can be employed. nih.gov DKR combines the enzymatic resolution with an in-situ racemization of the slower-reacting enantiomer, allowing for a theoretical conversion of 100% of the racemic starting material into a single enantiopure product. mdpi.comnih.gov This has been successfully applied to the synthesis of various chiral building blocks, including β-hydroxy esters and N-Cbz protected 3-hydroxypyrrolidine. mdpi.comrsc.org Another advanced approach is deracemization, which converts a racemate into a single enantiomer, for example, by coupling an enantioselective enzymatic reduction with an oxidation reaction that recycles the unwanted enantiomer. nih.gov

Mechanochemical Approaches in Catalytic Transformations

Mechanochemistry, which utilizes mechanical force from methods like ball-milling to induce chemical reactions, presents a sustainable and efficient alternative to traditional solvent-based synthesis. organic-chemistry.orgcardiff.ac.uk This approach is particularly effective for reactions involving metals, as the milling process can mechanically activate the metal surface, bypassing the need for chemical activators and often allowing reactions to proceed in the absence of bulk solvents. organic-chemistry.orgucl.ac.uk

The Barbier-type allylation is a key reaction for synthesizing homoallylic alcohols, the direct precursors to compounds like this compound via subsequent oxidation. Mechanochemical Barbier reactions have been developed using metals such as zinc and magnesium. organic-chemistry.orgchemrxiv.org In a typical procedure, an aldehyde (like cyclohexanecarboxaldehyde), an allyl halide, and a metal powder are milled together in a stainless-steel jar. cardiff.ac.ukucl.ac.uk The reaction is often facilitated by a small amount of a liquid-assisted grinding (LAG) agent, such as dimethyl sulfoxide (B87167) (DMSO). organic-chemistry.org This method is operationally simple, can be performed under air, avoids the need for dry solvents, and is scalable. organic-chemistry.orgcardiff.ac.uk For example, the zinc-mediated allylation of cyclohexanecarboxaldehyde proceeds in good yield (70%) under these conditions. cardiff.ac.ukucl.ac.uk

Similarly, a mechanochemical approach using potassium allyltrifluoroborate has been developed for the allylation of both aromatic and aliphatic aldehydes, including cyclohexanecarboxaldehyde, yielding the corresponding homoallylic alcohols in nearly quantitative yields. mdpi.com These solvent-free or low-solvent methods highlight the advantages of mechanochemistry in reducing waste and improving reaction efficiency and safety profiles. organic-chemistry.org

Mechanistic Elucidation and Theoretical Investigations

Reaction Mechanism Studies

Identification and Characterization of Reaction Intermediates

One proposed mechanism for the palladium(0)-assisted α-allylation of aldehydes involves the formation of a π-allylpalladium complex. oup.com The reaction is initiated by the oxidative addition of an allyl source, like 2-allylisourea, to a palladium(0) complex. This step generates a π-allylpalladium intermediate and an anion. This anion is sufficiently basic to deprotonate the aldehyde at the α-position, forming an enolate. This ketone enolate then acts as a nucleophile, attacking the allyl group on the palladium complex to yield the α-allylated product, 1-allylcyclohexanecarbaldehyde. oup.com

The key intermediates in this process are:

π-Allylpalladium complex: Formed from the reaction of the palladium(0) catalyst and the allylic compound.

Enolate of cyclohexanecarbaldehyde: Generated by the abstraction of the α-proton by a base.

These intermediates are typically not isolated but are inferred through kinetic data and the nature of the final products. researchgate.net

Investigation of Electron Transfer Pathways

Electron transfer is a fundamental process in many chemical reactions. In the context of reactions involving this compound, such as its synthesis via radical cyclization, electron transfer pathways are critical. For example, Atom Transfer Radical Cyclization (ATRC) reactions utilize a transition metal catalyst, often a copper(I) complex, to generate radicals. researchgate.net

The process can be initiated by an "Activators Regenerated by Electron Transfer" (ARGET) mechanism. In this process, the active catalyst, often Cu(I), is regenerated in situ from an inactive higher oxidation state, Cu(II), through an electron transfer process. This allows for the use of very low catalyst loadings. researchgate.net The mechanism involves the transfer of a single electron to initiate the radical cyclization, leading to the formation of the desired product.

Proton Transfer and Rearrangement Mechanisms

Proton transfer is a common step in many organic reaction mechanisms. In the formation of this compound via the enolate pathway, the initial deprotonation of cyclohexanecarbaldehyde is a critical proton transfer step. oup.com

Rearrangement reactions can also occur, particularly in reactions involving carbocation intermediates. For instance, if a reaction involving this compound were to proceed through a carbocation intermediate, a hydride or alkyl shift could occur to form a more stable carbocation. masterorganicchemistry.com This involves the movement of a pair of electrons from an adjacent C-H or C-C bond to the empty p-orbital of the carbocation, resulting in a rearranged molecular structure. masterorganicchemistry.com

Computational Chemistry Methodologies

Computational chemistry provides theoretical insights into reaction mechanisms and energetics, complementing experimental findings.

Density Functional Theory (DFT) Calculations for Reaction Energetics

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and energetics of molecules and transition states. mdpi.com It allows for the calculation of reaction energy profiles, which map the energy changes as reactants are converted into products through various transition states and intermediates. researchgate.net

For a reaction involving this compound, DFT calculations can be used to:

Determine the geometries of reactants, intermediates, transition states, and products.

Calculate the activation energies for each elementary step, helping to identify the rate-determining step. researchgate.net

For example, DFT calculations could model the palladium-catalyzed allylation of cyclohexanecarbaldehyde. The calculations would help to elucidate the structure of the π-allylpalladium intermediate and the transition state for the nucleophilic attack of the enolate. By comparing the calculated energies of different possible pathways, the most likely reaction mechanism can be determined. researchgate.net

Below is a hypothetical data table illustrating the kind of energetic data that could be obtained from DFT calculations for a proposed reaction step involving this compound.

Table 1: Hypothetical DFT Calculated Energies for a Reaction Step

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | Cyclohexanecarbaldehyde + Allylating Agent | 0.0 |

| Intermediate 1 | π-Allylpalladium Complex | +5.2 |

| Transition State | Enolate attack on Pd-complex | +21.5 |

| Products | This compound + Byproducts | -15.8 |

This table shows the calculated relative energies for the reactants, a key intermediate, the transition state, and the final products for a single step in a reaction. The highest energy point on the reaction coordinate is the transition state, and its energy relative to the reactants gives the activation energy for that step.

Molecular Modeling and Conformational Analysis

The conformational landscape of this compound is primarily dictated by the orientation of the allyl and carbaldehyde groups on the cyclohexane (B81311) ring. The cyclohexane ring itself adopts a chair conformation to minimize angular and torsional strain. pressbooks.pub For 1,1-disubstituted cyclohexanes, both substituents can be positioned in either an axial or equatorial orientation, leading to a dynamic equilibrium between different chair conformers.

Due to the absence of specific molecular modeling studies on this compound, we turn to data from analogous compounds. A key analog is cyclohexanecarbaldehyde, which has been studied using microwave spectroscopy. acs.orgacs.org These studies reveal that the aldehyde group preferentially occupies the equatorial position on the cyclohexane ring to minimize steric hindrance. acs.orgresearchgate.net Furthermore, the rotation around the C-CHO bond leads to different rotamers. The two most stable conformers identified for equatorial cyclohexanecarbaldehyde are the gauche and cis forms. acs.org In the gauche conformer, the carbonyl (C=O) bond eclipses one of the ring's C-C bonds, while in the cis form, it eclipses the axial C-H bond. acs.org Experimental measurements have shown that the gauche conformer is more stable than the cis conformer by approximately 720 ± 200 cal/mol. acs.orgresearchgate.net

For this compound, the bulky allyl group would also strongly prefer an equatorial position to avoid significant 1,3-diaxial interactions. masterorganicchemistry.com When both the allyl and carbaldehyde groups are attached to the same carbon, one must be axial and the other equatorial, or the ring could adopt a twist-boat conformation in cases of extreme steric strain. However, in the more likely chair conformation, a conformational equilibrium will exist. The conformer where the larger group (the allyl group) occupies the equatorial position is generally expected to be the more stable one.

The orientation of the allyl group itself adds another layer of conformational complexity. The rotation around the C-C single bond connecting the allyl group to the cyclohexane ring would lead to various spatial arrangements of the vinyl group relative to the ring. The most stable rotamer would likely position the vinyl group to minimize steric clashes with the adjacent carbaldehyde group and the cyclohexane ring hydrogens.

Table 1: Conformational Data for Cyclohexanecarbaldehyde (Analog)

| Parameter | Value | Source |

| Most Stable Conformer | Equatorial-gauche | acs.orgresearchgate.net |

| Energy Difference (gauche vs. cis) | 720 ± 200 cal/mol | acs.orgresearchgate.net |

| Method | Microwave Spectroscopy | acs.orgacs.org |

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations, such as those employing Density Functional Theory (DFT) or ab initio methods, provide deep insights into the electronic structure of molecules. nrel.govnih.govrsc.org These calculations can determine properties like the distribution of electron density, the energies of molecular orbitals, and atomic charges. While specific quantum chemical data for this compound is unavailable, studies on cyclohexanecarbaldehyde and related molecules can serve as a guide. acs.orgresearchgate.netdntb.gov.ua

Ab initio studies on cyclohexanecarboxaldehyde (B41370) have been performed to understand its vibrational spectra and conformational stability, which are fundamentally linked to its electronic structure. researchgate.netmdpi.com These calculations compute the molecular energy for different geometries to identify the most stable conformations and the energy barriers between them.

The electronic structure of this compound would be characterized by the interplay of the sigma-bonded cyclohexane framework and the pi-systems of the allyl and carbonyl groups. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding its reactivity. The HOMO is likely to be associated with the C=C double bond of the allyl group or the oxygen lone pairs of the carbonyl group, as these are regions of higher electron density. The LUMO is expected to be centered on the antibonding π* orbital of the carbonyl group, which is a common feature for aldehydes and ketones, making the carbonyl carbon electrophilic. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability.

Mulliken charge analysis, a method to assign partial charges to individual atoms in a molecule, would be expected to show a significant negative charge on the carbonyl oxygen atom and a positive charge on the carbonyl carbon atom, consistent with the polarity of the C=O bond. The atoms of the allyl group's double bond would also exhibit specific charge distributions that influence their reactivity in electrophilic addition reactions.

Table 2: Expected Electronic Structure Features of this compound (Inferred from Analog Principles)

| Property | Expected Characteristic | Theoretical Basis |

| HOMO Location | Likely on the C=C bond of the allyl group or oxygen lone pairs | Molecular Orbital Theory masterorganicchemistry.com |

| LUMO Location | Likely the π* orbital of the carbonyl group | Molecular Orbital Theory masterorganicchemistry.com |

| Key Atomic Charges | Negative charge on carbonyl oxygen, positive charge on carbonyl carbon | Principles of Electron Density Distribution |

Stereochemical Control and Asymmetric Synthetic Strategies

Enantioselective Synthesis Approaches

Enantioselective synthesis, or asymmetric synthesis, aims to produce a specific enantiomer of a chiral molecule. wikipedia.org Enantiomers are non-superimposable mirror images of each other and can exhibit markedly different physiological effects. For the synthesis of 1-allylcyclohexanecarbaldehyde, two primary strategies are employed to achieve high enantioselectivity: chiral auxiliary-based methods and chiral catalyst-controlled induction.

Chiral Catalyst-Controlled Induction

An alternative and often more atom-economical approach to enantioselective synthesis is the use of chiral catalysts. nih.gov These catalysts, used in substoichiometric amounts, create a chiral environment around the reactants, lowering the activation energy for the formation of one enantiomer over the other. nih.gov This process of transferring chirality from the catalyst to the product occurs through non-covalent interactions. nih.gov

For the synthesis of this compound, a chiral Lewis acid or a transition metal complex with a chiral ligand could be employed. For instance, a palladium complex bearing a chiral phosphine (B1218219) ligand could catalyze the allylation of a cyclohexanecarbaldehyde precursor. uu.nl The chiral ligand coordinates to the metal center, creating a chiral pocket that dictates the facial selectivity of the allylation reaction. Organocatalysis, which utilizes small, chiral organic molecules, also presents a powerful strategy. wikipedia.org For example, a chiral secondary amine could activate the substrate to facilitate an enantioselective allylation.

| Catalyst Type | Example Ligand/Catalyst | Reaction Type |

| Transition Metal Catalyst | Palladium with (R,R)-DIOP ligand | Asymmetric allylation uu.nl |

| Organocatalyst | Proline and its derivatives | Aldol (B89426) and Michael additions wikipedia.org |

| Chiral Phosphoric Acids | BINOL-derived acids | Variety of asymmetric transformations nih.gov |

This table provides examples of chiral catalyst systems and their applications in asymmetric synthesis relevant to the formation of substituted aldehydes.

Diastereoselective Reactions

When a molecule already contains one or more stereocenters, the introduction of a new stereocenter can result in the formation of diastereomers. Diastereoselective reactions are designed to favor the formation of one diastereomer over others. This control can be exerted by the existing chirality within the substrate (substrate-controlled) or by the chirality of the reagents used (reagent-controlled).

Substrate-Controlled Diastereoselectivity

In substrate-controlled reactions, the stereochemical outcome is dictated by the steric and electronic properties of the chiral substrate itself. core.ac.uk The existing stereocenter(s) can direct the approach of an incoming reagent to a specific face of the molecule.

For a derivative of this compound that already possesses a stereocenter on the cyclohexane (B81311) ring, this existing chirality can influence the stereochemistry of the newly formed stereocenter at the aldehyde-bearing carbon. For example, in the addition of a nucleophile to the carbonyl group, the pre-existing stereocenter can block one face of the carbonyl, leading to a preferred direction of attack and the formation of a major diastereomer. This is a common strategy in the synthesis of complex molecules where stereocenters are introduced sequentially. nih.gov

Reagent-Controlled Diastereoselectivity

Reagent-controlled diastereoselectivity is achieved by using a chiral reagent to differentiate between the diastereotopic faces of a prochiral substrate. core.ac.uk This approach is particularly useful when the substrate itself has weak or no directing ability.

In the synthesis of this compound, if the starting material is a prochiral cyclohexanone (B45756) derivative, a chiral reducing agent or a chiral allylation reagent could be used to introduce the aldehyde and allyl groups with a specific diastereomeric relationship. For instance, the choice of counterion in an organometallic reagent can surprisingly reverse diastereoselectivity in additions to cyclohexenones. nih.gov Grignard reagents may add syn to a substituent, while organolithium reagents add anti. nih.gov Similarly, chiral allyltrichlorostannanes have been shown to react with chiral aldehydes to produce homoallylic alcohols with high diastereoselectivity. researchgate.net

| Control Method | Key Factor | Example Application |

| Substrate Control | Existing stereocenter(s) in the molecule | Sequential introduction of stereocenters in natural product synthesis. nih.gov |

| Reagent Control | Chiral reagent or catalyst | Use of chiral reducing agents or organometallic reagents with chiral ligands. nih.govresearchgate.net |

This table compares substrate- and reagent-controlled diastereoselectivity, providing a framework for understanding these synthetic strategies.

Dynamic Kinetic Asymmetric Transformations

Dynamic kinetic asymmetric transformation (DYKAT) is a powerful strategy for converting a racemic starting material into a single enantiomerically enriched product in high yield. diva-portal.org This process combines the kinetic resolution of the racemic mixture with in-situ racemization of the less reactive enantiomer. This ensures that all of the starting material is theoretically convertible to the desired product enantiomer. diva-portal.orgnih.gov

In the context of this compound, a DYKAT approach could involve a racemic aldehyde precursor. A chiral catalyst would selectively react with one enantiomer (the kinetic resolution step) while simultaneously a racemization catalyst (or the reaction conditions themselves) would continuously interconvert the enantiomers of the unreacted starting material. This allows for the theoretical conversion of the entire racemic mixture into a single diastereomer of the product. Such transformations are highly efficient and are increasingly employed in the synthesis of complex molecules and pharmaceuticals. colab.ws

Synthesis and Reactivity of Advanced Derivatives and Analogues

Functionalized 1-Allylcyclohexanecarbaldehyde Derivatives

The aldehyde group in this compound is a key site for chemical modification, allowing for its conversion into a range of other functional groups. These transformations yield derivatives with altered reactivity, polarity, and steric profiles.

The reduction of the aldehyde in this compound provides the corresponding primary alcohol, (1-allylcyclohexyl)methanol. This transformation can be achieved using standard reducing agents such as sodium borohydride (B1222165). The resulting hydroxyl group can be further derivatized to form esters.

Esterification of (1-allylcyclohexyl)methanol can be accomplished by reaction with carboxylic acids, acid anhydrides, or acyl chlorides, typically in the presence of an acid catalyst or a base. For instance, reaction with acetic anhydride (B1165640) would yield (1-allylcyclohexyl)methyl acetate. The synthesis of α-hydroxy carboxylic esters from aldehydes can also be achieved through one-pot reactions involving masked acyl cyanide reagents. organic-chemistry.org Dextran (B179266) ester derivatives have been synthesized by reacting dextran with a premixed solution of trifluoroacetic anhydride and a carboxylic acid. d-nb.info

These hydroxy and ester derivatives exhibit different physical and chemical properties compared to the parent aldehyde. The introduction of a hydroxyl or ester group can influence factors such as solubility, boiling point, and reactivity in subsequent chemical transformations.

Table 1: Examples of Hydroxy and Ester Derivatives

| Derivative Name | Parent Compound | Functional Group Introduced |

| (1-Allylcyclohexyl)methanol | This compound | Hydroxyl (-OH) |

| (1-Allylcyclohexyl)methyl acetate | (1-Allylcyclohexyl)methanol | Ester (-OCOCH₃) |

The aldehyde functionality of this compound can be converted into nitrile and amide groups, opening pathways to a different class of derivatives.

The direct conversion of an aldehyde to a nitrile is a two-step process. First, the aldehyde is converted to an aldoxime by reaction with hydroxylamine (B1172632). Subsequent dehydration of the aldoxime, often using reagents like acetic anhydride or thionyl chloride, yields the corresponding nitrile, 1-allylcyclohexanecarbonitrile. Another route to nitriles involves the dehydration of primary amides using reagents such as phosphorus(V) oxide (P₄O₁₀) or thionyl chloride (SOCl₂). openstax.orglibretexts.orglibretexts.orgchemguide.co.uk

Amide derivatives can be synthesized from the corresponding carboxylic acid, which can be obtained by the oxidation of this compound. The resulting 1-allylcyclohexanecarboxylic acid can then be reacted with an amine in the presence of a coupling agent to form the desired amide. chemistry.coach Alternatively, amides can be prepared from the corresponding acid chloride. chemistry.coach The hydrolysis of nitriles, either acid or base-catalyzed, also yields amides as an intermediate, which can be further hydrolyzed to carboxylic acids. openstax.orgchemistry.coach

Table 2: Key Reactions for Nitrile and Amide Synthesis

| Starting Material | Reagent(s) | Product |

| This compound | 1. NH₂OH2. Dehydrating agent | 1-Allylcyclohexanecarbonitrile |

| 1-Allylcyclohexanecarboxamide | P₄O₁₀ or SOCl₂ | 1-Allylcyclohexanecarbonitrile |

| 1-Allylcyclohexanecarboxylic acid | Amine, coupling agent | N-substituted-1-allylcyclohexanecarboxamide |

The aldehyde group is often protected during multi-step syntheses to prevent unwanted side reactions. Acetals are common protecting groups for aldehydes due to their stability under neutral and basic conditions. scirp.org

The formation of an acetal (B89532) derivative of this compound involves the reaction of the aldehyde with an alcohol or a diol in the presence of an acid catalyst. scirp.orgsemanticscholar.org For example, reacting this compound with two equivalents of methanol (B129727) in the presence of an acid catalyst would yield 1-(dimethoxymethyl)-1-allylcyclohexane. The use of a diol, such as ethylene (B1197577) glycol, results in the formation of a cyclic acetal, 2-(1-allylcyclohexyl)-1,3-dioxolane. Various catalysts, including silicotungstic acid modified bentonite, have been shown to be effective for acetal synthesis. scirp.org

These acetal derivatives are generally stable but can be readily converted back to the original aldehyde by treatment with aqueous acid, making them excellent protecting groups in organic synthesis.

Table 3: Common Acetal Derivatives

| Acetal Type | Reagent | Derivative Structure |

| Acyclic Acetal | Methanol (CH₃OH) | 1-(Dimethoxymethyl)-1-allylcyclohexane |

| Cyclic Acetal | Ethylene Glycol (HOCH₂CH₂OH) | 2-(1-Allylcyclohexyl)-1,3-dioxolane |

Stereoisomeric Forms and Their Interconversions

The presence of a chiral center at the C1 position of the cyclohexane (B81311) ring in many of its derivatives, particularly when the substituent at C1 is not symmetrical, gives rise to the possibility of stereoisomerism. For instance, in derivatives where the aldehyde has been converted to another group and the allyl group is present, the C1 carbon is a stereocenter.

The synthesis of these derivatives often results in a racemic mixture of enantiomers. The separation of these stereoisomers can be a significant challenge and is often accomplished using chiral chromatography or by derivatization with a chiral auxiliary, followed by separation of the resulting diastereomers and subsequent removal of the auxiliary.

Interconversion between stereoisomers can sometimes be achieved under specific reaction conditions. For example, processes that involve the temporary formation of a planar intermediate, such as enolization under acidic or basic conditions, can lead to racemization. However, for a quaternary center like the C1 in this compound derivatives, such an enolization-based interconversion is not possible. Interconversion would require more drastic conditions involving bond cleavage and reformation.

Structural Analogues with Modified Ring Systems

The exploration of structural analogues of this compound with modified ring systems provides insight into how the carbocyclic framework influences the compound's properties. Research in this area often involves the synthesis of analogues with different ring sizes (e.g., cyclopentane (B165970) or cycloheptane) or the introduction of heteroatoms into the ring.

For example, an analogue could be 1-allylcyclopentanecarbaldehyde or 1-allylcycloheptanecarbaldehyde. The synthesis of these compounds would follow similar synthetic routes to that of the cyclohexane derivative, likely starting from the corresponding cycloalkanone. The reactivity of the aldehyde and allyl groups in these analogues is expected to be similar to that in the cyclohexane system, but the different ring conformations and steric environments can influence reaction rates and stereochemical outcomes.

The introduction of heteroatoms, such as oxygen or nitrogen, into the ring system would lead to heterocyclic analogues. These modifications would significantly alter the electronic properties and solubility of the molecules, potentially leading to new chemical reactivity and applications.

Advanced Spectroscopic and Analytical Characterization for Structural and Mechanistic Studies

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 1-allylcyclohexanecarbaldehyde. Both ¹H and ¹³C NMR provide a wealth of information about the chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays characteristic signals that confirm the presence of both the cyclohexyl and allyl moieties, as well as the aldehyde functional group. In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the following key resonances are observed:

A singlet for the aldehydic proton appears far downfield, around δ 9.44 ppm. oup.com

A complex multiplet corresponding to the vinyl protons of the allyl group is found in the region of δ 4.80–6.07 ppm. oup.com This multiplet arises from the geminal and vicinal couplings of the three vinyl protons.

A doublet for the two protons of the allylic methylene (B1212753) group (CH₂ attached to the double bond) is observed at approximately δ 2.15 ppm. oup.com

A broad multiplet for the eight protons of the cyclohexane (B81311) ring is seen in the upfield region, typically between δ 1.10–2.01 ppm. oup.com The complexity of this signal is due to the various axial and equatorial protons and their respective couplings. stackexchange.com

Interactive Data Table: ¹H NMR Data for this compound

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Number of Protons |

| Aldehydic | 9.44 oup.com | Singlet | 1H oup.com |

| Vinyl | 5.26–6.07 oup.com | Multiplet | 1H oup.com |

| Vinyl | 4.80–5.22 oup.com | Multiplet | 2H oup.com |

| Allylic CH₂ | 2.15 oup.com | Doublet | 2H oup.com |

| Cyclohexane Ring | 1.10–2.01 oup.com | Multiplet | 8H oup.com |

Mass Spectrometry Techniques (e.g., GC-MS, ESI-MS) for Structural Confirmation

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and fragmentation pattern of this compound, further confirming its structure. When coupled with Gas Chromatography (GC-MS), it also allows for the separation and identification of the compound from a mixture.

While specific mass spectral data for this compound is not explicitly detailed in the provided search results, the expected molecular ion peak (M⁺) would correspond to its molecular weight of 138.21 g/mol . Fragmentation patterns would likely involve the loss of the allyl group (C₃H₅•, 41 m/z), the formyl group (CHO•, 29 m/z), or rearrangements within the cyclohexane ring. These fragmentation patterns provide a fingerprint for the molecule, aiding in its unambiguous identification.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound shows distinct absorption bands that are indicative of its key functional groups. oup.com

A strong, sharp absorption band around 1725 cm⁻¹ corresponds to the C=O stretching vibration of the aldehyde. oup.com

Bands at approximately 3070 cm⁻¹, 1640 cm⁻¹, 990 cm⁻¹, and 910 cm⁻¹ are characteristic of the allyl group. oup.com The band at 3070 cm⁻¹ is due to the C-H stretching of the vinyl group, the one at 1640 cm⁻¹ is from the C=C stretching, and the bands at 990 and 910 cm⁻¹ are out-of-plane bending vibrations of the vinyl C-H bonds. oup.com

Raman Spectroscopy: While specific Raman data for this compound is scarce, it is expected to show complementary information to the IR spectrum. The C=C stretching vibration of the allyl group and the symmetric vibrations of the cyclohexane ring would likely give rise to strong Raman signals. researchgate.netresearchgate.net

Interactive Data Table: IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| Aldehyde (C=O) | Stretching | 1725 oup.com |

| Vinyl (C-H) | Stretching | 3070 oup.com |

| Alkene (C=C) | Stretching | 1640 oup.com |

| Vinyl (C-H) | Out-of-plane Bending | 990 oup.com |

| Vinyl (C-H) | Out-of-plane Bending | 910 oup.com |

X-ray Diffraction for Solid-State Structural Elucidation

X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique provides accurate bond lengths, bond angles, and conformational details. For this compound, single-crystal X-ray diffraction could be employed if a suitable crystalline form of the compound or a derivative can be obtained.

Although no specific X-ray diffraction studies on this compound were found in the search results, studies on related cyclohexane derivatives have been conducted. aps.orgicm.edu.pl Such an analysis would reveal the preferred conformation of the cyclohexane ring (chair, boat, or twist-boat) and the orientation of the allyl and carbaldehyde substituents. This information is invaluable for understanding the steric and electronic properties of the molecule.

Chromatographic Methods for Purity and Enantiomeric Excess Determination (e.g., Chiral HPLC/GC)

Chromatographic techniques are essential for assessing the purity of this compound and for separating its enantiomers if it is synthesized in a chiral form.

Purity Determination: Gas chromatography (GC) is a standard method for determining the purity of volatile compounds like this compound. oup.com By using a suitable column and temperature program, it is possible to separate the target compound from starting materials, byproducts, and solvents. The purity is then quantified by the relative area of the peak corresponding to this compound.

Enantiomeric Excess Determination: Since this compound possesses a stereocenter at the carbon atom bearing the allyl and formyl groups, it can exist as a pair of enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) are the methods of choice for separating and quantifying these enantiomers. humanjournals.comphenomenex.com This is particularly important in asymmetric synthesis, where the goal is to produce one enantiomer in excess. The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. chromatographyonline.comregistech.com The enantiomeric excess (ee) can then be calculated from the relative peak areas of the two enantiomers.

Applications in Target Oriented Synthesis and Chemical Industry

Utility as a Chiral Building Block in Natural Product Synthesis

In the realm of organic synthesis, chiral building blocks are enantiomerically pure compounds that are incorporated into a larger molecule to introduce a specific stereocenter. nih.govgoogle.com This "chiron approach" is a fundamental strategy in the total synthesis of complex natural products. acs.org While 1-Allylcyclohexanecarbaldehyde is itself an achiral molecule, its chemical structure is primed for conversion into a valuable chiral intermediate.

The aldehyde functional group is a key handle for introducing chirality. Through asymmetric synthesis techniques, the aldehyde can be transformed into a chiral alcohol or other stereodefined functionalities. For example:

Asymmetric Reduction: The reduction of the aldehyde to a primary alcohol using chiral reducing agents can establish a stereocenter at the carbinol carbon.

Asymmetric Allylation: Reactions like the Nozaki-Hiyama-Kishi reaction or additions using chiral allylboron or allylsilane reagents can add another allyl group to the aldehyde, creating a chiral homoallylic alcohol with high stereocontrol.

Once a chiral center is established, the resulting molecule becomes a chiral building block. The cyclohexane (B81311) ring provides a rigid scaffold, and the allyl group offers further opportunities for chemical modification, such as cross-metathesis or epoxidation. Though direct application of this compound in completed natural product syntheses is not extensively documented, its potential as a precursor to such chiral building blocks remains significant for synthetic chemists designing novel pathways to complex targets. sathyabama.ac.in

Role as a Key Intermediate in Fine Chemical Production (e.g., gabapentin (B195806) synthesis)

Fine chemicals are pure, single substances produced in limited quantities through complex chemical synthesis, serving as essential components for specialty products in sectors like pharmaceuticals and agrochemicals. curiaglobal.commdpi.com this compound has a notable and documented role as a key intermediate in the industrial production of fine chemicals, most prominently in the synthesis of Gabapentin. researchgate.net

Gabapentin is an anticonvulsant and analgesic drug. Several patented synthesis routes utilize this compound as a starting material. In one such process, the aldehyde is transformed into an oxime, which then undergoes a series of reactions to form the final gamma-amino acid structure of Gabapentin. researchgate.net The conversion of this compound to the corresponding oxime is a critical step in this pathway.

| Reactant | Reagents | Product | Significance |

|---|---|---|---|

| This compound | Hydroxylamine (B1172632) Hydrochloride, Formic Acid | 1-Allyl-cyclohexanecarbaldehyde oxime | Key intermediate step in an economical process for Gabapentin synthesis. researchgate.net |

This application underscores the industrial relevance of this compound as a reliable and economical precursor in the manufacturing of high-value pharmaceutical ingredients.

Potential Contributions to Polymer and Materials Chemistry

The bifunctional nature of this compound, possessing both an aldehyde and an allyl group, presents considerable potential in the field of polymer and materials chemistry. kashanu.ac.ir Although its direct use as a monomer is not widely reported, its structural components are highly relevant to established polymerization and material modification techniques.

Polymerization via the Allyl Group: The allyl group is a polymerizable moiety. While allyl monomers can be challenging to polymerize via standard free-radical addition due to degradative chain transfer, they can be polymerized through other methods. nih.govacs.org A patent exists for the polymerization of the closely related compound, allyl cyclohexane, using Friedel-Crafts catalysts at low temperatures, demonstrating that the allyl-cyclohexyl unit can form a polymer backbone. google.com This suggests a pathway for creating homopolymers or copolymers from this compound.

Aldehyde Group as a Reactive Handle: The aldehyde group is a highly versatile functional group in polymer science. researchgate.net Polymers containing aldehyde functionalities are often used as platforms for post-polymerization modification (PPM). acs.org If this compound were incorporated into a polymer, the pendant aldehyde groups could be used for:

Cross-linking: Forming bonds between polymer chains to create thermosets or hydrogels.

Grafting: Attaching other molecules or polymer chains to the backbone to modify surface properties or add new functionalities. researchgate.net

Bioconjugation: Covalently linking biomolecules, such as proteins or peptides, to the material surface.